An In-depth Technical Guide to the Physicochemical Properties and Analytical Characterization of 4-Oxo Gemifloxacin
An In-depth Technical Guide to the Physicochemical Properties and Analytical Characterization of 4-Oxo Gemifloxacin
Introduction: Defining 4-Oxo Gemifloxacin in the Context of Fluoroquinolone Antibiotics
Gemifloxacin, a potent fourth-generation fluoroquinolone antibiotic, is chemically designated as (R,S)-7-[(4Z)-3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid[1][2][3]. The term "4-Oxo Gemifloxacin" refers to the parent molecule itself, with the "4-oxo" designation highlighting the ketone group at the fourth position of the 1,8-naphthyridine core. This structural feature is integral to the pharmacological activity of Gemifloxacin and other fluoroquinolones. This guide provides a comprehensive overview of the molecular formula and weight of Gemifloxacin, along with detailed methodologies for its analytical characterization, tailored for researchers and professionals in drug development.
Gemifloxacin exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication[2][4][5]. Its clinical efficacy in treating respiratory tract infections underscores the importance of precise analytical methods to ensure its quality and purity in pharmaceutical formulations[3][4].
Core Physicochemical Properties
A precise understanding of the fundamental physicochemical properties of an active pharmaceutical ingredient is paramount for its development and quality control. The key identifiers for Gemifloxacin are summarized below.
| Property | Value | Source |
| Molecular Formula | C18H20FN5O4 | [6][7] |
| Molecular Weight | 389.4 g/mol | [6][7] |
| IUPAC Name | 7-[(4Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | [7] |
| CAS Number | 175463-14-6 | [6] |
Analytical Characterization: Methodologies and Workflows
The confirmation of Gemifloxacin's identity, purity, and concentration in a sample relies on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a cornerstone analytical technique for the routine analysis of Gemifloxacin in pharmaceutical preparations due to its high resolution and sensitivity[8].
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Standard and Sample Preparation:
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Prepare a stock solution of Gemifloxacin reference standard (e.g., 1 mg/mL) in a suitable solvent such as methanol[3].
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For tablet analysis, weigh and powder ten tablets. An amount of powder equivalent to a single dose is dissolved in a known volume of solvent, subjected to sonication to ensure complete dissolution, and filtered to remove excipients[9].
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Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 10-200 ng/mL)[1].
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Dilute the sample solution to fall within the concentration range of the calibration curve.
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-
Chromatographic Conditions:
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Column: A C18 reversed-phase column is commonly employed for the separation.
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Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically used[8]. The gradient or isocratic elution profile should be optimized to achieve good peak shape and resolution.
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Flow Rate: A typical flow rate is around 1.0 mL/min.
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Detection: UV detection at a wavelength where Gemifloxacin exhibits significant absorbance, such as 270 nm, is often used[3]. Fluorescence detection can also be employed for enhanced sensitivity, with excitation and emission wavelengths around 325 nm and 390 nm, respectively, after derivatization[1][8].
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-
Data Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
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Inject the sample solution and determine its concentration by interpolating its peak area on the calibration curve.
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The method should be validated according to ICH guidelines for linearity, accuracy, precision, and specificity[1].
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Caption: A generalized workflow for the quantification of Gemifloxacin using HPLC.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for Structural Confirmation
For unequivocal structural elucidation and confirmation of molecular weight, Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy are indispensable.
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Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio (m/z) of Gemifloxacin, providing experimental verification of its molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
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Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. These techniques are crucial for confirming the connectivity of atoms and the overall structure of Gemifloxacin and its potential impurities or degradation products[10].
Overview of Synthetic Pathway
The synthesis of Gemifloxacin derivatives generally involves the condensation of a functionalized pyrrolidine side chain with the core 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro[7][11]naphthyridine-3-carboxylic acid[12].
Caption: A simplified representation of the general synthetic route to Gemifloxacin.
Conclusion
This technical guide has delineated the fundamental physicochemical properties of 4-Oxo Gemifloxacin, confirming its molecular formula as C18H20FN5O4 and molecular weight as 389.4 g/mol . The established analytical workflows, particularly HPLC for quantification and MS and NMR for structural verification, provide a robust framework for the quality control and characterization of this important fluoroquinolone antibiotic. The provided protocols and diagrams serve as a practical resource for researchers and professionals in the pharmaceutical sciences.
References
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Gemifloxacin | C18H20FN5O4 | CID 9571107 - PubChem - NIH. (n.d.). Retrieved from [Link]
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A Liquid Chromatographic Analysis of Gemifloxacin in Pharmaceutical Preparations Using 4-bromomethyl-7- methoxycoumarin Reagent - Bezmialem Science. (2019, December 12). Retrieved from [Link]
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Stability-Indicating Methods for the Determination of Gemifloxaci - IT Medical Team. (2015, June 5). Retrieved from [Link]
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A Liquid Chromatographic Analysis of Gemifloxacin in Pharmaceutical Preparations Using 4-bromomethyl-7-methoxycoumarin Reagent - ResearchGate. (2025, December 21). Retrieved from [Link]
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Spectrophotometric methods for the determination of gemifloxacin mesylate in pure form and pharmaceutical formulations | TSI Journals. (2010, January 25). Retrieved from [Link]
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Synthesis and in-vitro antibacterial activity of gemifloxacin derivatives containing. (n.d.). Retrieved from [Link]
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(gemifloxacin mesylate) Tablets WARNING: Fluoroquinolones, including FACTIVE - accessdata.fda.gov. (n.d.). Retrieved from [Link]
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Biochemical Characterization of New Gemifloxacin Schiff Base (GMFX-o-phdn) Metal Complexes and Evaluation of Their Antimicrobial Activity against Some Phyto- or Human Pathogens - PMC. (n.d.). Retrieved from [Link]
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